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Compound of Interest

Compound Name: 4-cyclohexylbutan-2-ol

CAS No.: 10528-67-3

Cat. No.: B1617007 Get Quote

Executive Summary: The Strategic Value of sp³-Rich
Scaffolds
In modern drug discovery, "escaping the flatland" of aromatic-heavy structures is a critical

design strategy to improve solubility, metabolic stability, and target selectivity. 4-
Cyclohexylbutan-2-ol represents a high-value chiral building block that bridges this gap.[1]

Structurally, it offers a lipophilic cyclohexyl "tail" (bioisostere for a phenyl group) linked to a

chiral secondary alcohol.[1] This motif allows for the precise positioning of hydrophobic bulk

while providing a reactive handle (the hydroxyl group) for further functionalization—typically into

amines, halides, or ethers.

This guide details the asymmetric synthesis, quality control, and downstream application of

(2R)- and (2S)-4-cyclohexylbutan-2-ol, focusing on achieving >99% enantiomeric excess (ee)

required for API (Active Pharmaceutical Ingredient) synthesis.[1]
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Parameter Specification

Compound Name 4-Cyclohexylbutan-2-ol

CAS Number
10528-67-3 (racemic); 2227763-25-7 ((2R)-

isomer)

Molecular Formula C₁₀H₂₀O

Molecular Weight 156.27 g/mol

Chiral Center C-2 position

Physical State Colorless viscous liquid

Solubility
Soluble in MeOH, EtOH, DCM, EtOAc; Low

water solubility

Boiling Point ~237°C (estimated)

Key Hazard Irritant (Skin/Eye); Combustible Liquid

Synthesis Protocols: Achieving High Enantiopurity
For pharmaceutical applications, racemic resolution is inefficient (50% max yield).[1] We

recommend Asymmetric Biocatalytic Reduction as the primary method for its superior

enantioselectivity (>99% ee) and green chemistry credentials.[1] A Ruthenium-Catalyzed

Transfer Hydrogenation is provided as a robust chemical alternative.[1]

Method A: Biocatalytic Reduction (Primary
Recommendation)
Best for: Gram-to-kilogram scale, >99% ee requirements, mild conditions.[1]

Mechanism: This protocol utilizes an engineered Ketoreductase (KRED) enzyme coupled with

a Glucose Dehydrogenase (GDH) cofactor recycling system.[1] The KRED selectively transfers

a hydride from NADPH to the pro-R or pro-S face of the ketone.[1]

Materials:

Substrate: 4-Cyclohexyl-2-butanone (CAS 2316-85-0).[1][2]
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Enzyme: Commercial KRED screening kit (e.g., Codexis or similar).[1] Select KRED-P1 for

(S)-alcohol or KRED-P2 for (R)-alcohol.[1]

Cofactor: NADP+ (1.0 mM).[1]

Recycling System: Glucose and Glucose Dehydrogenase (GDH).[1]

Buffer: 100 mM Potassium Phosphate, pH 7.0.

Step-by-Step Protocol:

Preparation: In a reaction vessel equipped with an overhead stirrer, dissolve 4-cyclohexyl-2-

butanone (10 g, 64 mmol) in IPA (5 mL) to assist solubility.

Buffer Setup: Add the substrate solution to 90 mL of Potassium Phosphate buffer (100 mM,

pH 7.0) containing Glucose (14 g, 1.2 eq).

Initiation: Add NADP+ (50 mg) and the selected KRED/GDH enzyme mix (200 mg).[1]

Incubation: Stir the mixture at 30°C and 250 rpm. Monitor pH and maintain at 7.0 using 1M

NaOH (titration) as gluconic acid is produced.[1]

Monitoring: Monitor conversion via GC-FID every 4 hours. Reaction typically completes in

12–24 hours.[1]

Workup: Once conversion >99%, add Celite (5 g) and filter to remove enzymes.

Extraction: Extract the filtrate with MTBE (3 x 50 mL). Wash combined organics with brine,

dry over MgSO₄, and concentrate in vacuo.

Purification: The crude product is typically >98% pure.[1] If necessary, purify via short-path

distillation.[1]

Method B: Asymmetric Transfer Hydrogenation
(Chemical Alternative)
Best for: Labs without enzyme capabilities, tolerance for metal impurities.
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Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (Noyori catalyst).[1]

Protocol:

Charge: In a glovebox or under Argon, charge a flask with 4-cyclohexyl-2-butanone (10 g).

Catalyst: Add RuCl(p-cymene)[(R,R)-TsDPEN] (S/C ratio 500:1).

Hydrogen Source: Add a pre-mixed azeotropic mixture of Formic Acid/Triethylamine (5:2

molar ratio, 30 mL).

Reaction: Stir at 28°C for 24 hours.

Quench: Dilute with water (100 mL) and extract with DCM.

Purification: Flash chromatography (Hexane/EtOAc 9:1) is required to remove ruthenium

residues.[1]

Quality Control: Determination of Enantiomeric
Excess
Self-Validating System: The ee must be verified before using the building block in subsequent

coupling steps.[1]

GC Method Parameters:

Instrument: GC-FID (Agilent 7890 or equivalent).[1]

Column: Cyclodex-B (30 m x 0.25 mm x 0.25 µm) or equivalent chiral phase (Beta-DEX

120).[1]

Carrier Gas: Helium @ 1.0 mL/min.[1]

Oven Program: 80°C (hold 2 min) → Ramp 5°C/min to 160°C → Hold 5 min.

Retention Times (Approximate):

(S)-Isomer: 12.4 min[1]
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(R)-Isomer: 12.9 min[1]

Ketone precursor: 10.5 min

Note: Derivatization with trifluoroacetic anhydride (TFAA) may improve peak shape and

resolution if tailing occurs.

Application Case Study: Synthesis of Labetalol
Cyclohexyl Analogs
A primary application of 4-cyclohexylbutan-2-ol is as a precursor for chiral amines in

peptidomimetics or adrenergic receptor blockers (e.g., analogs of Labetalol).[1] The cyclohexyl

group increases lipophilicity (LogP) compared to the phenyl analog, potentially enhancing

blood-brain barrier penetration or altering receptor binding kinetics.[1]

Workflow: Alcohol to Chiral Amine (Inversion of Configuration) To install a nitrogen with specific

stereochemistry, a Mitsunobu reaction or mesylation/azidation sequence is used. Note that

S_N2 displacement will invert the stereocenter.[1]

Reaction Scheme (DOT Visualization):

Process Logic

4-Cyclohexyl-2-butanone
(Prochiral)

Biocatalysis
(KRED + NADPH)

Reduction (2R)-4-Cyclohexylbutan-2-ol
(>99% ee)

Yield >95% Mesylate Intermediate
(Retention of config)

MsCl, Et3N Azide Displacement
(Inversion -> 2S)

NaN3, DMF
(SN2) (2S)-Amine Building Block

(Target API Fragment)
H2, Pd/C

Green: Biological Step Blue: Chiral Intermediate Red: Stereochemical Inversion

Click to download full resolution via product page

Caption: Workflow for converting the ketone precursor into a chiral amine building block with

controlled stereochemical inversion.
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When should you choose 4-cyclohexylbutan-2-ol over the phenyl analog (4-phenylbutan-2-

ol)?

Drug Design Goal

Need higher
Lipophilicity?

Block Metabolic
Hotspot?

Yes

Is Pi-Pi Stacking
Critical?

No

No

Select
4-Cyclohexylbutan-2-ol

Yes (Aromatic oxidation risk)

No (Steric bulk only)

Select
4-Phenylbutan-2-ol

Yes (Aromatic required)

Click to download full resolution via product page

Caption: Decision matrix for selecting cyclohexyl vs. phenyl scaffolds in lead optimization.[1]

References
Biocatalytic Reduction: Hollmann, F., et al. "Enzymatic reduction of ketones in 'non-

conventional' media."[1] Green Chemistry, 2011.[1] Link (Context: General methodology for

hydrophobic ketones).

Transfer Hydrogenation: Noyori, R., et al. "Asymmetric Transfer Hydrogenation of Ketones

with Chiral Ruthenium Catalysts."[1] Accounts of Chemical Research, 1997.[1] Link.[1]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1617007?utm_src=pdf-body
https://www.benchchem.com/product/b1617007?utm_src=pdf-body-img
https://pubchem.ncbi.nlm.nih.gov/compound/3-Buten-2-one_-4-cyclohexyl
https://pubchem.ncbi.nlm.nih.gov/compound/3-Buten-2-one_-4-cyclohexyl
https://pubchem.ncbi.nlm.nih.gov/compound/3-Buten-2-one_-4-cyclohexyl
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.rsc.org%2Fen%2Fcontent%2Farticlelanding%2F2011%2Fgc%2Fc0gc00596g
https://pubchem.ncbi.nlm.nih.gov/compound/3-Buten-2-one_-4-cyclohexyl
https://pubchem.ncbi.nlm.nih.gov/compound/3-Buten-2-one_-4-cyclohexyl
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Far9502041
https://pubchem.ncbi.nlm.nih.gov/compound/3-Buten-2-one_-4-cyclohexyl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1617007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Application (Labetalol Analog): "Synthesis of Labetalol Cyclohexyl Analog." PubChem

Substance Record, SID 403584821.[1] Link.[1]

Enzyme Screening: Codexis Inc.[1] "Ketoreductase Screening Kits for Chiral Alcohol

Synthesis." Link.

Safety Data: ECHA Registration Dossier for 4-cyclohexyl-2-butanone.[1] Link.[1]

Disclaimer: This protocol is intended for research and development purposes only. All chemical

handling should be performed by qualified personnel using appropriate Personal Protective

Equipment (PPE).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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